molecular formula CH2F2N2 B14664341 Carbonohydrazonic difluoride CAS No. 41916-65-8

Carbonohydrazonic difluoride

Cat. No.: B14664341
CAS No.: 41916-65-8
M. Wt: 80.037 g/mol
InChI Key: BJNQLQRAHRSQCR-UHFFFAOYSA-N
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Description

Carbonic difluoride (COF₂), also known as carbonyl fluoride, is a fluorinated carbon oxide with the chemical formula O=CF₂. It is a colorless, toxic gas at room temperature, widely used in organic synthesis and industrial fluorination processes. Structurally, it features a carbonyl group bonded to two fluorine atoms, rendering it highly reactive due to the electronegativity of fluorine and the polar nature of the C=O bond .

Properties

CAS No.

41916-65-8

Molecular Formula

CH2F2N2

Molecular Weight

80.037 g/mol

IUPAC Name

difluoromethylidenehydrazine

InChI

InChI=1S/CH2F2N2/c2-1(3)5-4/h4H2

InChI Key

BJNQLQRAHRSQCR-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonohydrazonic difluoride typically involves the reaction of hydrazine derivatives with fluorinating agents. One common method includes the use of difluoramine as a fluorinating agent under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Carbonohydrazonic difluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluorinated nitrogen compounds, hydrazine derivatives, and substituted carbonohydrazonic compounds .

Scientific Research Applications

Carbonohydrazonic difluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbonohydrazonic difluoride exerts its effects involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles is well-documented .

Comparison with Similar Compounds

Comparison with Similar Difluoride Compounds

The following table summarizes key properties and applications of COF₂ and related compounds, based on experimental and industrial data from the provided evidence:

Compound Name Chemical Formula Molecular Structure Key Properties Applications Stability/Reactivity
Carbonic Difluoride COF₂ O=CF₂ - Polar molecule with high electrophilicity.
- Boiling point: -114°C.
- Fluorinating agent in organic chemistry.
- Precursor for polymers.
Reacts violently with water to form CO₂ and HF; thermally stable up to 400°C .
Xenon Difluoride XeF₂ Linear F-Xe-F - Crystalline solid.
- Sublimes at 114°C.
- Etching agent in semiconductor manufacturing.
- Oxidizing agent.
Stable under anhydrous conditions; decomposes in moisture to Xe and HF .
Peroxydisulfuryl Difluoride FO₂SO-OSO₂F FO₂SO-O-OSO₂F - Liquid at room temperature.
- Dissociation energy: ~18–45 kcal/mol.
- Radical initiator in polymerization.
- Fluorination reagent.
Easily dissociates into FO₂SO· and OSO₂F radicals; explosive under heat .
Dioxydifluoride (FOOF) O₂F₂ F-O-O-F - Orange gas.
- Extremely reactive.
- Limited due to instability. Explosive; decomposes to O₂ and F₂ at -57°C .

Reactivity and Dissociation Profiles

  • Carbonic Difluoride (COF₂) : Exhibits nucleophilic reactivity at the carbonyl carbon, making it effective in acyl fluoride synthesis. Its hydrolysis produces HF, necessitating careful handling .
  • Xenon Difluoride (XeF₂): Acts as a mild fluorinating agent, selectively adding fluorine to aromatic compounds. Its stability in anhydrous environments makes it ideal for microfabrication .
  • Peroxydisulfuryl Difluoride : Low dissociation energy (18 kcal/mol for FO-OF) enables radical generation, but its instability limits industrial use compared to COF₂ .
  • FOOF : Despite high reactivity, its explosiveness restricts applications, unlike the more controllable COF₂ .

Industrial and Research Significance

  • COF₂ is preferred in polymer industries for synthesizing fluorinated polycarbonates, whereas XeF₂ dominates in electronics for silicon etching .
  • Peroxydisulfuryl difluoride is niche in radical chemistry but is being phased out due to safety concerns, unlike COF₂, which has standardized safety protocols .

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